Aclacinomycin X is produced by the fermentation of Streptomyces galilaeus, a soil-dwelling actinobacterium. This organism is renowned for its ability to synthesize a variety of bioactive compounds, including several clinically relevant antibiotics.
Aclacinomycin X belongs to the class of polyketide antibiotics, specifically categorized within the anthracycline subclass. These compounds are distinguished by their multi-ring structures and are widely used in cancer chemotherapy due to their ability to intercalate DNA and inhibit topoisomerase II.
The biosynthesis of Aclacinomycin X involves a complex series of enzymatic reactions. Key enzymes in this pathway include polyketide synthases, which catalyze the formation of the polyketide backbone, and various modifying enzymes that introduce functional groups and structural variations.
The biosynthetic pathway begins with the assembly of malonyl-CoA units into a growing polyketide chain. Enzymes such as acyl carrier proteins and ketosynthases play crucial roles in this process. Subsequent reactions involve cyclization, reduction, and methylation steps that lead to the formation of the final compound. Notably, Aclacinomycin oxidoreductase catalyzes critical oxidation steps in the late stages of biosynthesis, converting sugars into their corresponding keto forms .
Aclacinomycin X features a tetracyclic ring system characteristic of anthracyclines, along with a sugar moiety that is essential for its biological activity. The specific arrangement of functional groups on these rings contributes to its interaction with cellular targets.
The molecular formula for Aclacinomycin X is C₁₄H₁₉N₃O₇, with a molecular weight of approximately 329.32 g/mol. Detailed structural analysis reveals multiple hydroxyl groups and an amine group that are critical for its pharmacological effects.
Aclacinomycin X undergoes various chemical reactions during its biosynthesis and metabolism. Key reactions include:
These reactions are facilitated by specific enzymes that ensure the precise modification of the compound at various stages, ultimately leading to the active form used in therapeutic applications .
Aclacinomycin X exerts its antitumor effects primarily through intercalation into DNA strands, disrupting replication and transcription processes. It also inhibits topoisomerase II, an enzyme crucial for DNA unwinding during cell division.
Studies have shown that Aclacinomycin X can induce apoptosis in cancer cells by triggering signaling pathways associated with cell death. Its effectiveness against various cancer types has been documented, highlighting its potential as a chemotherapeutic agent .
Aclacinomycin X appears as a reddish-brown powder with moderate solubility in water and organic solvents. Its melting point ranges around 150-160 °C.
Relevant analyses confirm these properties are crucial for formulation in pharmaceutical applications .
Aclacinomycin X has significant scientific uses, particularly in oncology. Its applications include:
Aclacinomycin X (AclX) is a tetracyclic aromatic polyketide antibiotic belonging to the aclacinomycin subgroup of anthracyclines. Its core structure consists of a planar aklavinone aglycone (7,8,9,10-tetrahydro-5,12-naphthacenequinone) glycosylated at the C-7 position with a trisaccharide chain composed of L-rhodosamine, 2-deoxy-L-fucose, and a terminal L-aculose moiety. This terminal sugar differentiates AclX from other aclacinomycins: AclA contains L-cinerulose A, AclY features L-aculose, and AclB carries cinerulose B [1] [3]. The stereochemistry of the C-9 side chain (R-configuration) and the absence of a C-10 hydroxyl group are additional distinguishing features.
Table 1: Structural Comparison of Aclacinomycin X with Key Anthracycline Congeners
Compound | Aglycone | Glycosylation Pattern (C7 position) | Terminal Sugar | Key Functional Groups |
---|---|---|---|---|
Aclacinomycin X | Aklavinone | L-rhodosamine + 2-deoxy-L-fucose + L-aculose | L-aculose | C9-R side chain, No C10-OH |
Aclacinomycin A | Aklavinone | L-rhodosamine + 2-deoxy-L-fucose + L-cinerulose A | L-cinerulose A | C9-R side chain |
Daunorubicin | Daunomycinone | L-daunosamine | - | C13-ketone, C14-OH |
Doxorubicin | Adriamycinone | L-daunosamine | - | C13-ketone, C14-OH |
X-ray crystallography of AclX-bound enzymes reveals that its trisaccharide chain adopts a compact conformation, enabling deep insertion into the enzymatic active site. The terminal L-aculose moiety packs against the isoalloxazine ring of FAD in AknOx, positioning oxidation sites near the N5 atom for catalysis [1] [8].
The biosynthesis of AclX in Streptomyces galilaeus ATCC 31133 is governed by the 35-kb akn gene cluster, which encodes type II polyketide synthases (PKSs), tailoring enzymes, transporters, and regulatory proteins. This cluster shares homology with the acl cluster of S. galilaeus ATCC 31615 but exhibits distinct genetic organization impacting sugar biosynthesis [3] [6].
The minimal PKS (minPKS) comprises:
Table 2: Core Genes in Aclacinomycin X Biosynthesis and Their Functions
Gene | Protein | Function | Catalytic Role |
---|---|---|---|
aknA | β-Ketoreductase | First-ring cyclization | NADPH-dependent reduction of nascent polyketide |
aknB | KSα | Polyketide elongation | Decarboxylative condensation of malonyl-CoA |
aknE1 | Aromatase | A-ring aromatization | Dehydration of the first cyclized intermediate |
aknE2 | Cyclase | Second-ring cyclization | Regiospecific aldol condensation |
aknW | Cyclase | Third-ring formation | Cyclization to 12-deoxyaklanonic acid |
aknX | Monooxygenase | C12 hydroxylation | O₂-dependent hydroxylation of aklanonate |
aknG | Methyltransferase | C10 methylation | SAM-dependent methylation of carboxyl group |
aknH | Cyclase | Fourth-ring closure | Intramolecular aldol condensation of aklaviketone |
aknU | Reductase | C7 keto-reduction | NADPH-dependent reduction to form aklavinone |
The starter unit propionyl-CoA is selected by the concerted action of AknD, AknE2, and AknF. Subsequent iterations incorporate nine malonyl-CoA extenders, forming a linear decaketide. Ring cyclization and aromatization involve AknA (reductase), AknE1 (aromatase), and AknW (cyclase), yielding 12-deoxyaklanonic acid [3] [6].
The trisaccharide chain assembly involves nucleotide-activated sugars (dTDP-L-rhodosamine, dTDP-2-deoxyfucose) and specific glycosyltransferases. The terminal L-aculose modification is critical for AclX bioactivity and involves dedicated oxidoreductases.
AknOx (aclacinomycin oxidoreductase) is a secreted FAD-dependent enzyme catalyzing the terminal oxidation steps:
Crystal structures (1.65-Å resolution) reveal AknOx as a member of the p-cresol methylhydroxylase superfamily. Its FAD cofactor is bicovalently attached via His-70 and Cys-130, forming 8α-Nδ1-histidyl, 6-S-cysteinyl FAD – a rare double linkage observed only in glucooligosaccharide oxidase. The aglycone binds near the enzyme surface, while the trisaccharide extends into the protein interior. Site-directed mutagenesis identifies two catalytic bases:
Inactivation of the glycosyltransferase gene aknS abolishes AclX production, confirming its role in attaching the first sugar (L-rhodosamine) to aklavinone. Mutations in aknK (encoding dTDP-4-keto-6-deoxyglucose reductase) lead to accumulation of desglycosylated aklavinone, demonstrating its necessity for deoxyhexose precursor synthesis. Mutants lacking aknOx produce only AclA (containing cinerulose A) but not AclX, verifying its role in terminal sugar oxidation [3] [10].
The aglycone backbone assembly proceeds via 10 enzymatically catalyzed steps:
Table 3: Enzymatic Pathway from Propionyl-CoA to Aklavinone
Intermediate | Enzyme | Reaction Type | Cofactors/Substrates |
---|---|---|---|
Propionyl-ACP | AknF | Transacylation | Propionyl-CoA |
Decaketide-ACP | AknB/AknC | Condensation | Malonyl-CoA (9x) |
15,17-Dideoxykalafungin | AknA | Reduction | NADPH |
17-Deoxykalafungin | AknE1 | Dehydration | - |
12-Deoxyaklanonic acid | AknW | Aldol cyclization | - |
Aklanonate | AknX | Hydroxylation | O₂, NADPH |
Methyl aklanonate | AknG | Methylation | SAM |
Aklaviketone | AknH | Cyclization | - |
Aklavinone | AknU | Reduction | NADPH |
Following aglycone formation and glycosylation, late-stage tailoring enzymes generate AclX:
These modifications underscore the enzymatic versatility in anthracycline diversification, where methyltransferase-like enzymes evolve hydroxylase functions, and oxidoreductases exhibit substrate-specific tailoring.
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